2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one
Description
2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidinone core (a five-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at the 2-position with a 3,4-dimethoxyphenyl moiety.
Properties
CAS No. |
144146-94-1 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O3/c1-15-9-4-3-8(7-10(9)16-2)13-11(14)5-6-12-13/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
YTXTYZIYTYMKIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCN2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method involves the use of methacrolein or similar compounds in the presence of a catalyst such as pyrrolidine and benzoic acid. The reaction proceeds under mild conditions and yields the desired pyrazolidinone in good to excellent yields .
Industrial Production Methods
Industrial production methods for 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to ensure high yield and purity. The use of organocatalysts and environmentally friendly reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Bromination: It can undergo bromination using reagents such as hydrogen bromide and hydrogen peroxide under mild conditions.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of pyrazolidinones to pyrazoles.
Bromination: A combination of hydrogen bromide and hydrogen peroxide is used for bromination reactions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Bromination: 4-Bromopyrazol-3-ol.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antibacterial and antifungal activities.
Medicine: It is investigated for its analgesic, antibiotic, and anticonvulsant properties.
Industry: Used in the development of multifunctional materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are attributed to its ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, it may interact with γ-aminobutyrate transferase, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Features a 3,4-dimethoxyphenethylamine backbone linked to a benzamide group.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, 30-minute reaction) .
- Physical Properties : Melting point = 90°C; NMR data confirm substitution patterns (Tables 1 and 2 in ).
- Key Differences: Unlike the pyrazolidinone core, Rip-B contains a flexible ethylamine linker and a terminal benzamide. This may reduce ring strain and alter binding interactions in biological systems.
Pyridopyrimidinone Derivatives with 3,4-Dimethoxyphenyl Substituents
Triazole Derivatives with 3,4-Dimethoxyphenyl Groups
- Example : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids and esters .
- Synthesis : Prepared via cyclization and esterification, with toxicity predicted computationally (GUSAR-online).
- Key Differences: The triazole ring introduces sulfur and nitrogen heteroatoms, which may enhance metal coordination or antimicrobial activity. The acetic acid side chain adds polarity, contrasting with the neutral pyrazolidinone.
Chromenone-Pyrazolo Pyrimidine Hybrids
- Example: 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one .
- Synthesis : Low yields (21%) due to complex multi-step reactions involving palladium catalysts .
- Physical Properties : High melting points (235–306°C), indicative of crystalline stability .
- Contrast: The chromenone-pyrazolo pyrimidine scaffold is bulkier and more lipophilic than pyrazolidinone, likely influencing pharmacokinetics.
Data Tables
Table 1: Physicochemical Comparison
Research Findings and Implications
- Substituent Effects: The 3,4-dimethoxyphenyl group enhances aromatic interactions but may reduce solubility. Pyrazolidinone’s ketone could improve hydrogen bonding vs. triazole’s sulfur .
- Synthetic Challenges: Palladium-catalyzed reactions (e.g., Suzuki coupling in chromenone derivatives) suffer from low yields, whereas direct acylation (Rip-B) is efficient .
- Biological Potential: Pyridopyrimidinones and chromenone hybrids are prioritized in patents for kinase inhibition, suggesting pyrazolidinone analogs might target similar pathways .
Biological Activity
2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one typically involves the reaction of 3,4-dimethoxyphenyl hydrazine with appropriate carbonyl compounds. The process generally yields high purity and good yields, making it suitable for biological evaluations.
Anticancer Activity
Research indicates that pyrazolidin-3-one derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. In vitro assays demonstrated that 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one significantly reduced cell viability in breast and lung cancer models, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In a study focusing on inflammation models, 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one exhibited a marked reduction in pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases .
Antioxidant Activity
Antioxidant assays revealed that this compound possesses significant free radical scavenging activity. The ability to neutralize reactive oxygen species (ROS) positions it as a candidate for further exploration in oxidative stress-related conditions .
Enzyme Inhibition
The compound has been reported to inhibit lipoxygenase enzymes, which are involved in the inflammatory response. This inhibition contributes to its anti-inflammatory effects and suggests potential applications in managing conditions like asthma and arthritis .
Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated a dose-dependent decrease in cell proliferation with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Control (DMSO) |
|---|---|---|
| MCF-7 | 15 | 100 |
| A549 | 12 | 100 |
Study 2: Anti-inflammatory Effects
In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to controls.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (5 mg/kg) | 25 |
| High Dose (10 mg/kg) | 45 |
The mechanisms underlying the biological activities of 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one are multifaceted. Its anticancer effects may involve the induction of apoptosis and cell cycle arrest in tumor cells. The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory pathways involving cyclooxygenase and lipoxygenase enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
